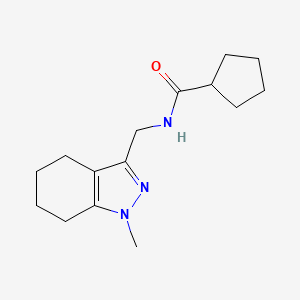
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been developed for scientific research purposes. It is a pyranone derivative that has been shown to have potential applications in the fields of biochemistry and pharmacology. In
Scientific Research Applications
Synthesis and Antibacterial Activity
- Novel Fluoroquinolones : A study by Shindikar & Viswanathan (2005) explored the synthesis of novel fluoroquinolones with potential antibacterial activity against Mycobacterium tuberculosis. This research underscores the compound's role in developing new antibacterial agents.
Chemical Synthesis Techniques
- Functionalized Pyridines : The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines was examined by Mekheimer, Mohamed, & Sadek (1997), highlighting a method for creating these compounds, which could include derivatives of the chemical .
Antimicrobial Properties
- Quinoline Derivatives : Shah, Patel, & Patel (2009) investigated the synthesis of quinoline derivatives and their antimicrobial properties. This research points to the compound's potential application in creating new antimicrobial agents.
Anticancer Activity
- Pyrano Derivatives : A study on the synthesis of 4H-Pyran derivatives and their anticancer activity was conducted by Hadiyal et al. (2020), showing the compound's relevance in cancer research.
Photovoltaic Properties
- Photovoltaic Applications : The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were explored by Zeyada, El-Nahass, & El-Shabaan (2016) for potential use in organic-inorganic photodiode fabrication.
Heterocyclic Synthesis
- Fused and Spiro Nitrogen Heterocycles : Research by Hamama, Zoorob, & El‐Magid (2011) looked into the synthesis of fused and spiro quinuclidine and its C-nucleosides, indicating potential applications in heterocyclic chemistry.
properties
IUPAC Name |
6-methyl-4-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-10-15(11-19(24)26-13)27-14-6-8-23(9-7-14)20(25)18-12-21-16-4-2-3-5-17(16)22-18/h2-5,10-12,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNHIHOEBNBXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)
![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)



![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)
![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)
![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)
